molecular formula C10H13ClFNO B1377523 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride CAS No. 1432682-02-4

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

Cat. No.: B1377523
CAS No.: 1432682-02-4
M. Wt: 217.67 g/mol
InChI Key: HEWCUDBYSRBHCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride is a chemical compound with the molecular formula C10H13ClFNO It is a fluorinated derivative of benzoxepin, which is a bicyclic compound containing both benzene and oxepin rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride typically involves the following steps:

    Fluorination: Introduction of a fluorine atom into the benzoxepin ring system.

    Amination: Introduction of an amine group at the 5-position of the benzoxepin ring.

    Hydrochloride Formation: Conversion of the amine to its hydrochloride salt.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Common reagents used in these reactions include fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and amination reagents like ammonia or primary amines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: The fluorine atom or amine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol: A hydroxylated derivative with similar structural features but different chemical properties.

    2,3,4,5-Tetrahydro-1-benzoxepin-5-amine: A non-fluorinated analog with different reactivity and biological activity.

    9-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride: A chlorinated analog with distinct chemical and biological properties.

Uniqueness

The presence of the fluorine atom in 9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride imparts unique properties, such as increased metabolic stability and enhanced lipophilicity, which can lead to improved biological activity and pharmacokinetic profiles compared to its non-fluorinated or differently substituted analogs.

Properties

IUPAC Name

9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-8-4-1-3-7-9(12)5-2-6-13-10(7)8;/h1,3-4,9H,2,5-6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWCUDBYSRBHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C(=CC=C2)F)OC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432682-02-4
Record name 9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Reactant of Route 2
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Reactant of Route 3
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Reactant of Route 4
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Reactant of Route 5
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride
Reactant of Route 6
9-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.